molecular formula C7H9N3O2 B562277 1-(3-Amino-5-methoxypyridazin-4-yl)ethanone CAS No. 107890-47-1

1-(3-Amino-5-methoxypyridazin-4-yl)ethanone

Cat. No.: B562277
CAS No.: 107890-47-1
M. Wt: 167.168
InChI Key: JERBNRPHMLNLMD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-5-methoxypyridazin-4-yl)ethanone typically involves the reaction of appropriate pyridazine derivatives with methoxy and amino substituents. One common method includes the condensation of 3-amino-5-methoxypyridazine with ethanone under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-5-methoxypyridazin-4-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

1-(3-Amino-5-methoxypyridazin-4-yl)ethanone has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in developing new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: It is used in the synthesis of agrochemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 1-(3-Amino-5-methoxypyridazin-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 1-(3-Amino-5-methoxypyridazin-4-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(3-amino-5-methoxypyridazin-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-4(11)6-5(12-2)3-9-10-7(6)8/h3H,1-2H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JERBNRPHMLNLMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=NC=C1OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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